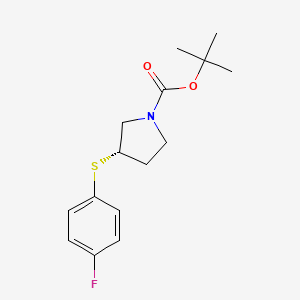

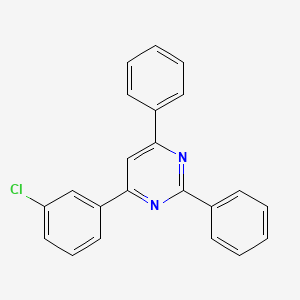

(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

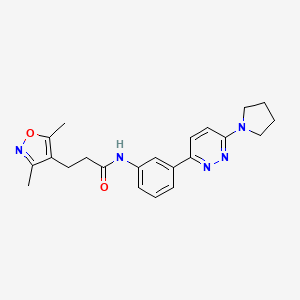

(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate, or (S)-4-F-TBP, is a synthetic compound that has recently been gaining attention for its potential applications in the field of scientific research. It is a derivative of pyrrolidine, a five-membered heterocyclic amine, and is characterized by its four-fluoro-phenylthio group. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive option for researchers looking to explore the effects of various compounds on living systems.

Applications De Recherche Scientifique

C-H Bond Activation in Platinum(II) Complexes

A study investigated the activation of sp2 and sp3 C-H bonds using a platinum(II) complex, showing the delicate balance between two types of cyclometalations. This research demonstrates the potential of using (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate in metal-mediated bond activation processes, which are crucial in the field of organometallic chemistry and catalysis (Crosby, Clarkson, & Rourke, 2009).

Synthesis of Chiral Pyrrolidines

The compound was utilized in an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. This process involved a nitrile anion cyclization strategy, proving effective in the creation of chiral pyrrolidine structures with high yield and enantiomeric excess. This application is significant in the synthesis of bioactive molecules and pharmaceuticals (Chung et al., 2005).

Antibacterial Activity in Naphthyridine Derivatives

In a study on fluoronaphthyridines as antibacterial agents, a derivative containing the (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine motif was investigated. This compound showed promising in vitro and in vivo antibacterial activities, highlighting its potential in the development of new therapeutic agents (Bouzard et al., 1992).

Development of Superconductors

A study explored the electropolymerization of pyrrole and thiophene monomers, including derivatives of (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine, for applications in supercapacitors. This research provides insights into the potential use of this compound in the field of energy storage and electronic materials (Yue et al., 2012).

Asymmetric Synthesis and Molecular Docking

This compound was used in the asymmetric synthesis of pyrrolidine derivatives with potential antithrombin activity. The study also involved comprehensive molecular docking studies, showing the compound's relevance in the development of novel inhibitors with therapeutic potential (Ayan et al., 2013).

Propriétés

IUPAC Name |

tert-butyl (3S)-3-(4-fluorophenyl)sulfanylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGONQZUUQXPDK-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2937310.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937314.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine](/img/structure/B2937321.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid](/img/structure/B2937325.png)

![N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide](/img/structure/B2937327.png)

![Methyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2937328.png)